Bedoradrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5/c1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27/h4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3/t20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANCEOSLKSTLTA-REWPJTCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173123 | |
| Record name | Bedoradrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194785-19-8 | |
| Record name | Bedoradrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194785-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bedoradrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194785198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bedoradrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bedoradrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEDORADRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EAR229231 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Molecular Mechanisms of Bedoradrine
Target Receptor Selectivity and Agonism
The pharmacological activity of Bedoradrine is defined by its specific interaction with adrenergic receptors, a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines like epinephrine (B1671497) and norepinephrine. nih.gov
This compound is characterized as an ultra-selective, long-acting β2-adrenergic receptor agonist. wikipedia.org In vitro studies have demonstrated its high selectivity for the β2-adrenergic receptor compared to other β-agonists. tandfonline.com Research using Chinese hamster ovary (CHO) cells engineered to express human beta-adrenergic receptor subtypes measured the production of cyclic adenosine (B11128) monophosphate (cAMP) to determine agonist activity. The EC₅₀ value, which represents the concentration required to elicit a half-maximal response, for this compound at the β2-AR was found to be 2.9 ± 0.10 nmol/L. nih.gov This high affinity underscores its potency as a β2-AR agonist. nih.gov
A key feature of this compound's pharmacological profile is its pronounced selectivity for the β2-AR over the β1-AR and β3-AR subtypes. nih.govnih.gov This selectivity is critical, as the different receptor subtypes mediate distinct physiological effects. β1-ARs are predominantly located in the heart, where their stimulation increases heart rate and contractility, while β3-ARs are found in tissues like adipose cells and the urinary bladder, involved in processes such as lipolysis and relaxation of the detrusor muscle. revespcardiol.orgnih.govrjme.ro
Studies have quantified this selectivity, showing that this compound has an 832-fold higher selectivity for the β2-AR compared to the β1-AR and a 126-fold higher selectivity compared to the β3-AR. nih.gov This significant differentiation is postulated to result in fewer side effects, particularly those attributed to the cross-reactivity with β1 receptors in the heart. tandfonline.com
| Receptor Subtype | EC₅₀ (nmol/L) | Selectivity Ratio (β1/β2) | Selectivity Ratio (β3/β2) |
|---|---|---|---|
| Beta-1 Adrenergic Receptor | 2400 ± 30 | 832-fold | - |
| Beta-2 Adrenergic Receptor | 2.9 ± 0.10 | - | |
| Beta-3 Adrenergic Receptor | 363 ± 3 | - | 126-fold |
Beta-2 Adrenergic Receptor Affinity and Selectivity
Cellular and Sub-cellular Mechanisms of Action
The therapeutic effects of this compound are initiated at the cellular level through its interaction with the β2-AR and the subsequent activation of intracellular signaling pathways. nih.govdrugbank.com
The β2-adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily. nih.govrevespcardiol.org These receptors are integral membrane proteins characterized by seven transmembrane domains. plos.org The binding of an agonist, such as this compound, to the extracellular portion of the receptor induces a conformational change. plos.org This change initiates a cascade of intracellular signaling events, which form the basis of the cellular response. nih.govplos.org GPCRs are central to numerous physiological processes and are the targets for a significant percentage of modern pharmaceuticals. researchgate.net
Upon agonist binding, the β2-AR preferentially couples with a specific type of heterotrimeric G protein known as the stimulatory G protein (Gs). nih.govdrugbank.comwikipedia.org The conformational change in the receptor, induced by this compound, facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs). nih.gov This exchange causes the dissociation of the Gαs subunit from the βγ subunit complex, leading to the activation of the Gαs subunit. nih.gov
The activated Gαs subunit directly interacts with and activates the enzyme adenylyl cyclase. nih.govdrugbank.comwikipedia.org Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger molecule, cyclic adenosine monophosphate (cAMP). nih.govnih.gov The resulting increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA). wikipedia.org The activation of the cAMP/PKA signaling pathway ultimately leads to a variety of cellular responses, the most prominent of which for β2-AR agonism is the relaxation of smooth muscle, such as that found in the bronchioles of the lungs. nih.govwikipedia.org
Involvement of Gs Protein Activation
Organ and Tissue Specificity of this compound Activity
This compound exhibits a high degree of selectivity for the β2-adrenergic receptor, which translates to marked specificity for certain organs and tissues. nih.gov Research has demonstrated its potent effects on uterine and airway smooth muscle, with comparatively minimal activity on cardiac tissue, which is rich in β1-adrenergic receptors. nih.govresearchgate.net
One study quantified this specificity by measuring the half-maximal effective concentration (EC50) of this compound required to produce effects in various isolated tissues from pregnant rats. The EC50 value for the uterus was exceptionally low at 1.01 nmol/L, compared to 1610 nmol/L for the trachea, 2300 nmol/L for the atrium (heart muscle), and 219 nmol/L for the proximal colon. nih.govresearchgate.netresearchgate.net These findings indicate that this compound is approximately 1590-fold more specific for the uterus than for the trachea and 2280-fold more specific for the uterus than for the atrium. nih.govresearchgate.netresearchgate.net This high organ specificity underscores its potential for targeted therapeutic effects while minimizing off-target actions.
EC50 Values of this compound in Various Rat Tissues
| Tissue | EC50 (nmol/L) | Uterine Specificity Ratio (Uterus EC50 / Tissue EC50) |
|---|---|---|
| Uterus | 1.01 ± 0.27 | 1 |
| Trachea | 1610 ± 299 | 1590x |
| Atrium | 2300 ± 356 | 2280x |
| Proximal Colon | 219 ± 23.5 | 217x |
Data sourced from Inoue et al., 2009. nih.govresearchgate.netresearchgate.net
This compound's efficacy as a bronchodilator stems from its function as a potent β2-adrenergic agonist. medchemexpress.com The β2-adrenergic receptors are highly expressed on airway smooth muscle cells. nih.gov The binding of this compound to these receptors initiates the canonical Gs protein-coupled receptor signaling pathway. nih.gov
This compound was initially investigated for its potential as a tocolytic agent to manage preterm labor. nih.govnih.gov The mechanism for its uterine relaxant (tocolytic) properties is analogous to its bronchodilatory action, involving the stimulation of β2-adrenergic receptors that are predominant in the myometrium (uterine smooth muscle). nih.gov
Activation of these myometrial β2-receptors leads to the same cAMP-PKA signaling cascade, which inhibits myometrial contractions. nih.gov This effect helps to maintain uterine quiescence. Studies in animal models have demonstrated that this compound effectively delays the onset of spontaneous delivery in a dose-dependent manner. nih.govresearchgate.net Its high specificity for uterine tissue compared to cardiovascular tissue suggested it could be a promising option for treating preterm labor. nih.govresearchgate.net Further research confirmed its potent inhibitory effect on spontaneous uterine motility, with one study finding its potency to be approximately 40 times greater than that of ritodrine (B1199850), another β2-agonist used for tocolysis. nih.gov
Bronchodilatory Mechanisms in Airway Smooth Muscle
Comparative Pharmacology with Other Beta-Adrenergic Agonists
The therapeutic profile of this compound can be understood by comparing its pharmacological properties, such as receptor selectivity and potency, with other β-adrenergic agonists.
This compound is characterized as a highly selective β2-adrenergic agonist. targetmol.comnih.gov Laboratory studies using cells expressing human β-adrenergic receptor subtypes have quantified this selectivity. This compound was found to be 832-fold more selective for the β2-receptor than for the β1-receptor and 126-fold more selective for the β2-receptor than for the β3-receptor. nih.govnih.govresearchgate.net This high degree of β2/β1 selectivity (greater than 800-fold) is a key feature, as it implies a lower potential for β1-mediated cardiac side effects. medicinova.com
When compared to other β-agonists, this compound also demonstrates favorable selectivity. For instance, it was found to be approximately 80 times more selective for β2-receptors than the non-selective agonist isoproterenol (B85558) and 7 times more selective than ritodrine. nih.gov In terms of potency, this compound's EC50 for β2-receptor-mediated cAMP production is approximately 2.9 nmol/L. nih.govresearchgate.net As a uterine relaxant, its potency was reported to be about 40-fold greater than that of ritodrine. nih.gov
Selectivity and Potency Comparison of β-Agonists
| Compound | β2 vs. β1 Selectivity Ratio | β2 vs. β3 Selectivity Ratio | Potency (EC50 for β2 in nmol/L) |
|---|---|---|---|
| This compound | ~832x | ~126x | ~2.9 |
| Ritodrine | ~119x (relative to this compound's 832x) | Not specified | ~40x less potent than this compound (as a tocolytic) |
| Isoproterenol | ~10x (relative to this compound's 832x) | Not specified | Not specified |
Data compiled from Inoue et al., 2009, Kobayashi et al., 2001, and Cazzola et al., 2011. nih.govnih.govnih.govnih.gov
The classical signaling pathway for β2-adrenergic receptors involves coupling to the stimulatory G protein (Gs) to activate the adenylyl cyclase/cAMP pathway. wikipedia.org However, contemporary research has revealed that G protein-coupled receptors can also signal through alternative pathways, such as those mediated by β-arrestins. nih.govnih.gov Long-term stimulation of β2-receptors can lead to receptor phosphorylation, β-arrestin recruitment, and subsequent receptor internalization (desensitization), which can limit the therapeutic effect. nih.govnih.gov
The concept of "biased agonism" refers to the ability of certain ligands to selectively activate one signaling pathway over another (e.g., Gs-protein signaling over β-arrestin recruitment). nih.govtandfonline.com A Gs-biased agonist could theoretically provide sustained therapeutic effects with reduced receptor desensitization. nih.gov While this is an active area of research for the development of new β2-agonists, there is no direct evidence in the reviewed literature to characterize this compound as a biased agonist. tandfonline.comarchbronconeumol.org Its actions are consistent with the canonical Gs-cAMP pathway. nih.gov Some data has suggested that this compound may act as a partial agonist at β1-adrenoceptors, but this is distinct from biased agonism at the β2-receptor. nih.gov Therefore, while the potential for differential signaling is a key consideration for this drug class, this compound is primarily understood through its potent activation of the conventional Gs-protein pathway.
Preclinical Research and Investigational Methodologies for Bedoradrine
In Vitro Studies of Bedoradrine
In vitro studies are essential for elucidating a drug's mechanism of action at the molecular and cellular level in a controlled environment. For this compound, these studies have been pivotal in confirming its interaction with the β2-adrenergic receptor and its subsequent effects on target cells.
The initial step in characterizing a β2-adrenergic receptor agonist like this compound involves assessing its affinity and selectivity for its target receptor. Receptor binding assays are employed to determine how strongly this compound binds to the β2-adrenergic receptor. These assays have demonstrated that this compound possesses a high affinity for this receptor. nih.govdrugbank.com
Following the confirmation of binding, functional assays are conducted to measure the cellular response triggered by this interaction. The activation of β2-adrenergic receptors by an agonist leads to the stimulation of adenylate cyclase, an enzyme that increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). mims.commims.com This increase in cAMP is a critical second messenger that initiates the cascade of events leading to smooth muscle relaxation. Functional studies have confirmed that this compound is a potent agonist, effectively stimulating cAMP production in cells expressing β2-adrenergic receptors. nih.govmims.commims.com In these assays, its potency has been compared with other well-known β2-agonists such as formoterol (B127741) and salbutamol (B1663637). nih.gov
| Parameter | Description | Relevance to this compound |
| Receptor Affinity (Ki) | Measures the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates higher affinity. | Studies indicate a Ki of 26 nM for this compound at the human β2-adrenergic receptor, signifying strong binding. drugbank.com |
| Functional Potency (EC50) | Measures the concentration of the drug that produces 50% of its maximal effect, such as cAMP production. | This compound demonstrates potent agonistic activity, leading to significant cAMP accumulation. |
| Selectivity | The ratio of binding affinity for the target receptor (β2) versus other related receptors (e.g., β1). | This compound shows high selectivity for the β2-adrenergic receptor over the β1 subtype, which is important for minimizing potential cardiac side effects. researchgate.netnih.gov |
To assess its potential as a treatment for respiratory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD), the bronchodilatory effects of this compound are examined in isolated airway tissues. In these experimental setups, segments of human or animal bronchi are exposed to contractile agents like histamine (B1213489) or methacholine (B1211447) to induce bronchoconstriction. nih.gov The ability of this compound to relax these pre-contracted airway smooth muscles is then measured.
Research has consistently shown that this compound is a potent and effective bronchodilator in these in vitro models. It induces a concentration-dependent relaxation of the bronchial tissue, demonstrating its potential to reverse the airway narrowing that characterizes obstructive lung diseases. nih.gov
The potential of this compound as a tocolytic agent for the management of preterm labor is evaluated by studying its effects on uterine muscle (myometrial) cells. researchgate.net In these assays, strips of myometrial tissue, often obtained from biopsies, are induced to contract with substances like oxytocin, which plays a key role in labor. fishersci.ca
The capacity of this compound to inhibit these contractions is then quantified. Studies have shown that this compound effectively relaxes the myometrial tissue, counteracting the effects of contractile agents. drugbank.com This relaxant effect is attributed to the same β2-adrenergic receptor-mediated increase in cAMP that causes bronchodilation. Its potency in these assays has been compared to other tocolytic agents like ritodrine (B1199850) and atosiban. wikipedia.org
Cellular Bronchodilatory Activity Models
In Vivo Animal Models of this compound Activity
Following promising results from in vitro studies, the pharmacological activity of this compound is further investigated in living animal models. These in vivo studies are crucial for understanding the drug's effects within a complex physiological system and are a critical step before human clinical trials. nih.gov
To evaluate its bronchodilatory efficacy in vivo, animal models that mimic human respiratory diseases are used. Typically, animals such as guinea pigs are exposed to bronchoconstricting agents to induce airway obstruction. nih.gov Key pulmonary function parameters, including airway resistance, are measured to quantify the extent of bronchoconstriction.
This compound, when administered to these animal models, has been shown to effectively prevent or reverse the induced bronchoconstriction, confirming its potent bronchodilatory activity in a living organism. These studies provide further support for its potential use in treating asthma and COPD. nih.gov
The tocolytic (uterine-relaxing) effects of this compound are also assessed in animal models of preterm labor. In these models, uterine contractions are induced in pregnant animals, often rats. The administration of this compound is then evaluated for its ability to suppress these contractions and prolong gestation. These in vivo studies have corroborated the findings from myometrial cell relaxation assays, demonstrating that this compound can effectively inhibit uterine activity in a living system. drugbank.com
Cardiovascular Systemic Effects and Specificity Studies
A critical aspect of the preclinical evaluation of any β2-adrenergic agonist is the assessment of its cardiovascular effects and receptor specificity. This is because off-target activation of β1-adrenergic receptors, which are predominantly located in the heart, can lead to undesirable side effects such as tachycardia and increased cardiac contractility. fda.govwikipedia.org
Preclinical studies for this compound demonstrated its high affinity for the β2-adrenergic receptor and a significantly lower affinity for the β1-adrenergic receptor. Current time information in IN. This high selectivity is a key feature, suggesting a potentially favorable cardiac safety profile. Current time information in IN. In vitro studies using isolated tissues or cells expressing human β-adrenergic receptor subtypes are standard practice to determine a compound's selectivity. For this compound, such assays would have quantified its binding affinity (Ki) and functional potency (EC50) at β1, β2, and β3 receptors. It was reported that this compound is 832-fold more selective for β2-adrenoceptors than for β1-adrenoceptors, indicating high selectivity in these assay systems. wikipedia.org
A study evaluating the cardiovascular effects of this compound administered with albuterol in dogs was conducted to understand potential interactions, as beta-agonists are often used in combination. msjonline.org Furthermore, some findings have suggested that this compound may act as a partial agonist at β1-adrenoceptors. wikipedia.org
Table 1: Illustrative Data from Preclinical Cardiovascular Specificity Studies for a β2-Adrenergic Agonist
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | β2 vs. β1 Selectivity Ratio |
| Binding Affinity (Ki, nM) | High Value (Low Affinity) | Low Value (High Affinity) | High |
| Functional Potency (EC50, nM) | High Value (Low Potency) | Low Value (High Potency) | High |
Note: This table is illustrative. Specific preclinical data for this compound is not publicly available.
Maternal-Fetal Transfer and Distribution Investigations
For any drug that could potentially be used in pregnant women, an assessment of maternal-fetal transfer is a crucial component of preclinical safety evaluation. nih.gov Although this compound was primarily developed for acute asthma exacerbations, its potential use in conditions like preterm labor was also considered, making these studies relevant. nih.gov
Investigational methodologies for assessing maternal-fetal transfer typically involve both in vitro and in vivo models. The ex vivo human placental perfusion model is considered a gold standard for studying the transfer of drugs across the human placenta without posing risks to a mother or fetus. nih.govnih.gov This model allows researchers to calculate the rate and extent of drug transfer from a "maternal" to a "fetal" circulation.
In vivo animal studies, often in pregnant rodents or rabbits, are also essential. uni.lunih.gov In these studies, the pregnant animal is administered the drug, and concentrations are measured in maternal blood, placental tissue, and fetal tissues at various time points. glowm.com These studies provide critical information on whether the drug and its metabolites cross the placental barrier and accumulate in the fetus. Factors such as molecular weight, lipid solubility, and plasma protein binding influence a drug's ability to cross the placenta. nih.gov While specific data from maternal-fetal transfer studies for this compound are not publicly available, the general pharmacokinetic properties of beta-agonists suggest that some degree of placental transfer is likely. nih.gov
Table 2: Representative Endpoints in Preclinical Maternal-Fetal Transfer Studies
| Study Type | Key Endpoints |
| Ex Vivo Human Placental Perfusion | Fetal-to-Maternal (F/M) concentration ratio, Transfer clearance, Placental tissue accumulation |
| In Vivo Animal Studies (e.g., in pregnant rats) | Drug concentration in maternal plasma, placenta, amniotic fluid, and fetal tissues |
Note: This table represents typical endpoints. Specific preclinical data for this compound is not publicly available.
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity, as well as its dose-response relationship, is fundamental to its preclinical development. wikipedia.org
As this compound was designed for intravenous infusion, preclinical pharmacokinetic studies would have focused on its distribution and elimination phases following intravenous administration in various animal species (typically a rodent like the rat and a non-rodent like the dog). wikipedia.org Following intravenous administration, key pharmacokinetic parameters such as the volume of distribution (Vd), clearance (CL), and elimination half-life (t½) would be determined. nih.gov
Distribution studies, sometimes using radiolabeled compounds in whole-body autoradiography studies in rodents, help to identify tissues where the drug preferentially accumulates. drugs.com For a β2-agonist, distribution to the lungs (the target organ) versus other tissues like the heart, liver, and kidneys would be of particular interest. Plasma protein binding is another critical parameter, as it influences the amount of free, active drug available to interact with receptors and be cleared from the body. nih.gov
Investigating the metabolic pathways and elimination routes is crucial for understanding a drug's duration of action and potential for drug-drug interactions. In vitro studies using liver microsomes and hepatocytes from different species, including humans, help to identify the primary metabolic pathways (e.g., oxidation, glucuronidation) and the specific enzymes involved (e.g., cytochrome P450 isoforms). mdpi.com
In vivo studies in animal models involve collecting and analyzing urine, feces, and bile after drug administration to identify the major metabolites and determine the primary routes of excretion. nih.gov For β-agonists, metabolism often involves sulphation. nih.gov Characterizing these pathways is essential for predicting how the drug will be processed in humans and for identifying any potential for the formation of active or toxic metabolites.
Preclinical dose-response studies are conducted to establish the relationship between the dose of a drug and the magnitude of its pharmacological effect. nih.gov For a bronchodilator like this compound, these studies would typically be performed in animal models of bronchoconstriction. revistafarmaciahospitalaria.esrevistafarmaciahospitalaria.es For example, an animal (like a guinea pig) could be exposed to a substance that induces bronchospasm, and then different doses of this compound would be administered to measure the degree of reversal of this constriction.
These studies are essential for determining the potency (the dose required to produce a certain effect, often expressed as ED50) and efficacy (the maximum effect of the drug) in a living system. ersnet.orgoup.com The data from these animal dose-response studies are critical for selecting the initial doses to be tested in human clinical trials. wikipedia.org
Metabolic Pathways and Elimination Profiles
Safety Pharmacology and Toxicity Assessments
Safety pharmacology studies are designed to investigate the potential undesirable effects of a drug on vital physiological functions. fishersci.caciteab.comnih.gov The core battery of safety pharmacology studies for a compound like this compound would include assessments of the cardiovascular, respiratory, and central nervous systems. nih.gov
Toxicology studies aim to identify potential target organs for toxicity and to determine a safe dose range for clinical trials. These studies are conducted in at least two animal species (one rodent, one non-rodent) and can be of varying durations, from single-dose acute toxicity to repeated-dose chronic toxicity studies. nih.govmhmedical.com Key assessments in these studies include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues. For β2-agonists, particular attention is given to cardiovascular and metabolic effects. mhmedical.comnih.gov While specific toxicology findings for this compound are not detailed in public literature, its progression to Phase II clinical trials indicates that it was found to have an acceptable safety profile in these mandatory preclinical evaluations. nih.gov
Clinical Development and Efficacy Evaluations of Bedoradrine
Early Phase Clinical Trials (Phase I/Ib)
Early-phase clinical trials for bedoradrine were designed to establish its safety, tolerability, and pharmacokinetic profile, initially in healthy individuals and subsequently in patients with stable asthma. These studies are crucial for determining a safe dosage range for later-stage trials. clinicaltrial.bescirent.com
Initial Assessments in Healthy Volunteers
The initial stages of clinical testing for new drugs typically involve administration to healthy volunteers to assess safety and how the drug is processed by the body without the influence of underlying diseases. clinicaltrial.beworldwide.com This approach provides a clear baseline for understanding the drug's pharmacokinetic and pharmacodynamic properties. clinicaltrial.beallucent.com For this compound, these early studies were foundational for its progression into patient populations.
Dose Escalation Studies in Target Patient Populations
Following initial safety assessments, dose-escalation studies were conducted in patients with stable mild-to-moderate and moderate-to-severe asthma. researchgate.netnih.gov These trials aimed to identify the optimal dose that balances efficacy with an acceptable safety profile.
In a randomized, placebo-controlled, multicenter, sequential dose-escalation study (Trial MN-221-CL-004), the safety and preliminary efficacy of escalating intravenous doses of this compound were assessed in patients with stable mild-to-moderate asthma. nih.govmedicinova.com A subsequent study (MN-221-CL-005) evaluated the safety and efficacy of a fixed dose administered over one- or two-hour infusions in patients with stable moderate-to-severe asthma. nih.gov
| Dose Level | Mean Change in FEV₁ from Baseline | Statistical Significance (vs. Placebo) |
| 150 µg | 8.0% | p<0.001 to p<0.0001 |
| 240 µg | 7.2% | p<0.001 to p<0.0001 |
| 450 µg | 11.6% | p<0.001 to p<0.0001 |
| 900 µg | 8.1% | p<0.001 to p<0.0001 |
| Data from a dose-escalation study in patients with mild to moderate stable asthma. medicinova.com |
Preliminary Pharmacokinetic and Pharmacodynamic Modeling
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a technique used to understand the relationship between drug concentration and its effect over time. wikipedia.orgmathworks.com PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body (the biological response). allucent.com
In the early phase trials of this compound, pharmacokinetic assessments indicated a linear relationship between the administered dose and the resulting plasma concentrations. nih.gov The pharmacodynamic response, measured by changes in FEV₁, was also shown to be related to both the dose and plasma concentration of the drug. nih.gov This modeling helps in predicting the drug's effect and guiding dosing strategies in subsequent trials. accp1.org
Phase II Clinical Trials in Acute Exacerbation of Asthma
Following the promising results from Phase I trials, this compound advanced to Phase II studies to evaluate its efficacy and safety in the target patient population: individuals experiencing an acute exacerbation of asthma. ncats.iodrugbank.com
Randomized, Placebo-Controlled Trial Designs
A key Phase II study (NCT00838591) was a randomized, placebo-controlled trial designed to assess the efficacy and safety of intravenous this compound as an add-on to standard therapy for patients with acute asthma exacerbations who were not responding to initial treatments. nih.govresearchgate.net In this study, 167 patients were randomized to receive either a 1200 μg dose of this compound or a placebo in addition to standard care. nih.gov The primary outcome measured was the change in the percentage of predicted FEV1 from baseline to hour 3. nih.gov
Adjunctive Therapy Efficacy Assessments
The results of the Phase II trial showed that intravenous this compound, when added to standard therapy, did not lead to a statistically significant improvement in the primary endpoint of %FEV1 at 3 hours compared to placebo. nih.govresearchgate.net
However, a notable secondary outcome was the significant improvement in dyspnea (shortness of breath) scores for patients treated with this compound compared to the placebo group. nih.govresearchgate.net This suggests that while the direct effect on lung function as measured by FEV1 was not significant in this trial, this compound may offer a symptomatic benefit to patients with acute asthma exacerbations. researchgate.net
| Outcome Measure | This compound Group | Placebo Group | Significance |
| Change in %FEV1 at 3 hours | No significant difference | No significant difference | Not significant |
| Dyspnea Score (AUC0-2h) | Significantly improved | - | P <0.005 |
| Dyspnea Score (AUC0-3h) | Significantly improved | - | P <0.05 |
| Results from a Phase II study (NCT00838591) in patients with acute exacerbation of asthma. nih.gov |
Respiratory Function Outcome Measures (e.g., FEV1)
The primary measure of efficacy in many respiratory clinical trials is the change in Forced Expiratory Volume in one second (FEV1), a key indicator of airflow limitation. Clinical studies of intravenously administered this compound have yielded mixed results regarding its impact on FEV1.
In a Phase II, randomized, double-blind, placebo-controlled study (NCT00838591) involving adults with acute exacerbations of asthma, the addition of this compound to standard therapy did not result in a statistically significant difference in the percentage of predicted FEV1 at 3 hours compared to placebo. patsnap.comresearchgate.netnih.gov Secondary measures in this trial, including the change in FEV1 at 1 and 2 hours, also did not show a significant difference between the treatment groups. researchgate.netnih.gov
It is important to note that while some studies in stable asthma patients showed dose-related improvements in FEV1, a key study in acute asthma exacerbations did not demonstrate a significant effect on this primary endpoint. researchgate.netnih.govnih.gov
Patient-Reported Outcomes (e.g., Dyspnea Scores)
Patient-reported outcomes (PROs) are crucial for evaluating the symptomatic benefit of a treatment from the patient's perspective. dovepress.comesmed.org In clinical trials of this compound, the assessment of dyspnea, or shortness of breath, has been a key secondary endpoint.
A significant finding from the Phase II study (NCT00838591) in acute asthma exacerbations was the notable improvement in dyspnea scores among patients treated with this compound compared to placebo. researchgate.netnih.gov The area under the curve (AUC) for dyspnea scores from 0-2 hours and 0-3 hours was significantly better in the this compound group. researchgate.netnih.gov This suggests that while the direct impact on FEV1 may not be significant in an acute setting, patients may experience a subjective improvement in their breathing symptoms. researchgate.net
The use of validated instruments to measure dyspnea, such as the Baseline Dyspnea Index (BDI) and Transition Dyspnea Index (TDI), is common in COPD trials. dovepress.com While specific data on this compound's effect on these particular scales in COPD patients is not detailed in the provided search results, the positive findings on dyspnea scores in asthma trials highlight a potential area of clinical benefit. researchgate.netnih.gov
Clinical Investigations in Chronic Obstructive Pulmonary Disease (COPD)
This compound has been investigated for its potential therapeutic role in patients with COPD, a chronic inflammatory lung disease characterized by progressive airflow limitation. medchemexpress.comnih.gov
Evaluation in Stable Moderate to Severe COPD Patients
Phase I clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with stable moderate to severe COPD. patsnap.comdrugbank.com A Phase Ib study (NCT01551316) assessed the repeated administration of intravenous this compound in this patient population. patsnap.com The results from this trial were considered positive, with preliminary efficacy findings showing moderate improvements in pulmonary function (FEV1) in the this compound group compared to placebo. drugdiscoverytrends.com Importantly, the improvement in FEV1 was observed to be as good as or even better on subsequent dosing days, suggesting a lack of tachyphylaxis over the study period. drugdiscoverytrends.com Another Phase I dose-escalation study (NCT01013142) also evaluated the safety and efficacy of intravenous this compound in subjects with stable moderate to severe COPD. patsnap.comdrugbank.com
Lung Function Improvements and Limitations
As noted previously, preliminary data from a Phase 1b trial in stable moderate-to-severe COPD patients indicated a moderate improvement in FEV1 with this compound treatment. drugdiscoverytrends.com However, it is crucial to recognize the limitations of these findings. These were early-phase studies with small sample sizes, primarily designed to assess safety and pharmacokinetics, with efficacy as a secondary objective. patsnap.comdrugbank.comdrugdiscoverytrends.com
The interpretation of lung function tests, such as FEV1, has its own set of limitations. sajaa.co.za While a statistically significant improvement in FEV1 is a standard endpoint, its clinical relevance, often defined by the minimal clinically important difference (MCID), is also a key consideration. nih.gov For trough FEV1 in COPD, an improvement of 100 ml is generally considered clinically important. nih.gov The available data on this compound in COPD does not specify whether the observed FEV1 improvements met this threshold.
Uncertainty Regarding Efficacy in Exacerbated COPD
While there is some promising preliminary evidence for this compound in stable COPD, its efficacy in the context of acute exacerbations of COPD remains uncertain. nih.govresearchgate.net An expert opinion suggests that further clinical studies are necessary to assess the efficacy and safety of this compound as an add-on therapy to the standard approach for COPD exacerbations. nih.gov
The management of acute respiratory failure in COPD is complex, often requiring non-invasive ventilation in cases of hypercapnia. nih.gov The potential role of an intravenous bronchodilator like this compound in this setting is an area that requires dedicated investigation, with a focus on exacerbation-related outcomes. nih.gov
Pharmacokinetics and Pharmacodynamics of Bedoradrine in Human Studies
Characterization of Bedoradrine's Systemic Exposure
The systemic exposure of this compound has been characterized through pharmacokinetic (PK) studies, which analyze how the body absorbs, distributes, metabolizes, and excretes the drug. nih.govopenaccessjournals.com
Compartmental Modeling of Concentration Data
In human studies, the concentration data of this compound following intravenous administration were effectively described by a three-compartment model. researchgate.net This model suggests that the drug distributes from the central compartment (bloodstream) into two peripheral compartments (tissues) at different rates. One of these is a "shallow" compartment, which plays a role in the drug's pharmacodynamic effects. researchgate.net
Influence of Administration Regimen on Pharmacokinetic Profiles
The administration regimen significantly influences the pharmacokinetic profile of a drug. youtube.com For this compound, studies have explored different intravenous infusion rates to understand their impact on plasma concentrations. For instance, in one study, post-infusion improvements in lung function appeared to plateau at a certain infusion dose, even with higher peak plasma concentrations achieved at a faster infusion rate. researchgate.net This highlights the complex relationship between the rate of administration and the resulting systemic exposure and therapeutic effect.
Pharmacodynamic Response Relationships
Pharmacodynamics (PD) examines the effects of a drug on the body. alimentiv.com For this compound, key pharmacodynamic responses include its impact on lung function and cardiovascular parameters.
Correlation with Forced Expiratory Volume in 1 Second (FEV1)
A primary measure of efficacy for a bronchodilator like this compound is the change in Forced Expiratory Volume in 1 second (FEV1), a measure of lung function. respiratory-therapy.com The pharmacodynamic response of FEV1 to this compound has been characterized using a maximal effect (Emax) model. researchgate.net This model relates the drug concentration in the "shallow" compartment to the observed effect. researchgate.net
The maximal estimated increase in predicted FEV1 was found to be 19%. researchgate.net Studies have shown a dose-dependent relationship, with higher doses of this compound leading to a greater improvement in FEV1. researchgate.net However, in some studies involving patients with acute asthma exacerbations, intravenous this compound, when added to standard therapy, did not result in a statistically significant increase in FEV1 at 3 hours compared to placebo. researchgate.netnih.gov
Cardiovascular Pharmacodynamic Markers (e.g., Heart Rate, QTcB)
As a beta2-adrenergic agonist, this compound can have cardiovascular effects. Therefore, monitoring cardiovascular pharmacodynamic markers such as heart rate and the corrected QT interval (QTc) is important. The QT interval, corrected for heart rate using Bazett's formula (QTcB), is a measure of ventricular repolarization. nih.govresearchgate.net Prolongation of the QTc interval can be a risk factor for cardiac arrhythmias. ggcmedicines.org.ukacep.orgoncotarget.com
Modeling of the pharmacodynamic effects on heart rate and QTcB has been performed for this compound. researchgate.net The safety profile, including cardiovascular effects, was found to be consistent with the known mechanism of action of beta-adrenergic agonists. nih.gov
Inter-Individual Variability in Pharmacokinetic and Pharmacodynamic Responses
Significant inter-individual variability is a common feature in the response to many drugs, and this compound is no exception. mdpi.comnih.gov This variability can be observed in both the pharmacokinetics (how the body handles the drug) and pharmacodynamics (how the drug affects the body).
Factors contributing to this variability can include genetics, age, weight, and the presence of other medical conditions. researchgate.net In the context of this compound, this variability means that different individuals may achieve different plasma concentrations and experience different levels of bronchodilation and cardiovascular effects even when administered the same dose. For example, the coefficient of variation for pharmacokinetic parameters can be low in some studies of other drugs, indicating less variability. dovepress.com Understanding and quantifying this inter-individual variability is crucial for optimizing dosing strategies and ensuring both the efficacy and safety of the treatment. europa.eu
Pharmacokinetic/Pharmacodynamic Modeling Methodologies
The relationship between the concentration of this compound in the body and its therapeutic effects has been characterized in human studies through the application of pharmacokinetic/pharmacodynamic (PK/PD) modeling. These models are essential for understanding the time course of the drug's action and for informing dosing decisions. Population-based analytical methods have been employed to characterize the PK/PD properties of this compound in patients with asthma and Chronic Obstructive Pulmonary Disease (COPD). researchgate.netmedicinova.com
The pharmacokinetic profile of this compound, formerly known as MN-221, following intravenous administration in human subjects is described by a three-compartment model. researchgate.netmedicinova.comrosaandco.com This type of model conceptualizes the body as a central compartment (representing the blood and highly perfused tissues) and two peripheral compartments, with the drug moving between these compartments at different rates.
The pharmacodynamic response to this compound, particularly its bronchodilatory effect as measured by the Forced Expiratory Volume in one second (FEV1), has been elucidated using a maximal effect (Emax) model. researchgate.net This model relates the drug concentration to the magnitude of the pharmacological response, indicating that as the concentration increases, the effect approaches a maximum level. A notable finding from these modeling studies is that the FEV1 response is not directly driven by the drug concentration in the plasma. Instead, it is linked to the concentration in a "shallow" peripheral compartment, suggesting a delay between peak plasma concentration and maximum effect on the airways. researchgate.netmedicinova.com
In contrast, the pharmacodynamic effects on heart rate were found to be directly driven by the concentration of this compound in the plasma. medicinova.com Furthermore, when evaluating this compound in combination with another beta-agonist such as albuterol, the PD model was adapted to account for the interaction between the two drugs. This was achieved by modeling albuterol as a competitive agonist, which allows for the characterization of their combined effects. medicinova.com
Modeling efforts have also been applied to quantify the effects of this compound on safety-related parameters like heart rate and the corrected QT interval (QTcB). researchgate.net The insights gained from these integrated PK/PD models have been instrumental in predicting clinical outcomes and supporting the selection of appropriate doses for clinical trials in patients with acute asthma and COPD. researchgate.netmedicinova.com The consistency of the PK/PD models for this compound in both asthma and COPD patient populations has also been noted. researchgate.net
The following table summarizes the key pharmacokinetic and pharmacodynamic modeling approaches used in human studies of this compound:
| Modeling Aspect | Methodology/Model Type | Key Findings/Characteristics | Supporting References |
| Pharmacokinetics (PK) | Three-Compartment Model | Characterizes the distribution and elimination of this compound after intravenous administration. | researchgate.netmedicinova.comrosaandco.com |
| Pharmacodynamics (PD) - Efficacy (FEV1) | Maximal Effect (Emax) Model | The bronchodilatory effect is driven by the drug concentration in a "shallow" peripheral compartment, not directly by plasma levels. | researchgate.netmedicinova.com |
| Pharmacodynamics (PD) - Safety (Heart Rate) | Direct Effect Model | Changes in heart rate are directly related to the plasma concentration of this compound. | medicinova.com |
| Drug-Drug Interaction (with Albuterol) | Competitive Agonist Model | The model was adapted to account for the competitive binding of albuterol when used as a standard of care. | medicinova.com |
| Overall Approach | Population PK/PD Modeling | Utilized data from clinical trials in patients with asthma and COPD to characterize the drug's behavior in these populations. | researchgate.netmedicinova.com |
Mechanisms of Receptor Desensitization and Potential Tachyphylaxis
Beta-2 Adrenergic Receptor Downregulation and Uncoupling
Continuous or frequent exposure to β2-agonists can lead to a reduction in the number of β2-adrenergic receptors on the cell surface, a process known as downregulation. nih.govatsjournals.org This occurs through several mechanisms, including decreased receptor synthesis and increased receptor degradation. atsjournals.org
Another critical mechanism is receptor uncoupling, where the receptor is no longer able to effectively activate its downstream signaling pathways, primarily the Gs protein-adenylyl cyclase system. atsjournals.orgoup.com This uncoupling is often a more rapid process than downregulation and is a key initial step in desensitization. oup.com It is primarily mediated by the phosphorylation of the β2-AR by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA). atsjournals.orgnih.gov This phosphorylation event reduces the receptor's affinity for Gs protein, thereby attenuating the signal transduction cascade that leads to bronchodilation. nih.gov
Role of Beta-Arrestin in Receptor Signaling and Desensitization
Beta-arrestins (β-arrestins) are crucial intracellular proteins that play a dual role in β2-AR signaling and desensitization. biologists.com Following agonist-induced receptor phosphorylation by GRKs, β-arrestins are recruited to the receptor. biologists.comnih.gov The binding of β-arrestin to the phosphorylated receptor sterically hinders the interaction with the Gs protein, effectively uncoupling the receptor and terminating G protein-mediated signaling, which is a hallmark of homologous desensitization. biologists.comahajournals.org
Beyond its role in desensitization, β-arrestin binding also initiates the process of receptor internalization or sequestration into endosomes. atsjournals.orgahajournals.org This internalization further removes receptors from the cell surface, contributing to the diminished response. Once internalized, receptors can either be dephosphorylated and recycled back to the cell surface, leading to resensitization, or they can be targeted for degradation, resulting in long-term downregulation. mdpi.com Furthermore, β-arrestins can act as scaffolds for other signaling proteins, initiating G protein-independent signaling pathways. biologists.comnih.gov
Strategies to Mitigate Tachyphylaxis in Long-Term Beta-Agonist Use
Several strategies are employed to counteract the development of tachyphylaxis with long-term β2-agonist therapy. One of the most effective approaches is the concurrent use of inhaled corticosteroids (ICS). atsjournals.org Corticosteroids have been shown to increase the transcription of the β2-AR gene, thereby upregulating receptor expression and counteracting downregulation. atsjournals.org This combination therapy is a cornerstone in the management of persistent asthma. mdpi.com
Another strategy involves the development of "biased" agonists. These are ligands that preferentially activate the beneficial Gs protein-mediated signaling pathway responsible for bronchodilation, while having a reduced ability to engage the β-arrestin pathway that leads to desensitization and potential adverse effects. usf.edutandfonline.com The concept is to engineer agonists that stabilize a receptor conformation favoring Gs coupling over β-arrestin recruitment. nih.gov Additionally, intermittent dosing schedules, as opposed to continuous administration, may allow for receptor resensitization and help maintain therapeutic efficacy. atsjournals.org
Preclinical and Clinical Evidence for Sustained Bedoradrine Activity
This compound has been identified as a highly selective β2-AR agonist. nih.gov In preclinical studies, it has demonstrated a high affinity and selectivity for the β2-AR over β1- and β3-adrenoceptors. nih.gov
Clinical trials have provided some insights into the activity of this compound. In a study involving patients with acute asthma exacerbations, intravenous this compound, when added to standard therapy, was associated with significantly improved dyspnea scores, although it did not produce a statistically significant increase in the primary endpoint of FEV1 at 3 hours. researchgate.netnih.gov Another study in patients with COPD showed that intravenous this compound improved lung function, with the effect reaching statistical significance at higher doses compared to placebo. nih.gov While metabolic effects of β2-agonists can show tachyphylaxis, the bronchodilator actions are generally less prone to this phenomenon. thoracickey.com The available clinical data on this compound focuses on its acute effects, and long-term studies specifically designed to assess tachyphylaxis are limited. However, some research suggests that high-efficacy agonists may cause less receptor desensitization. nih.gov
Biomarker Research and Personalized Therapeutic Approaches for Bedoradrine
Identification of Prognostic Biomarkers for Respiratory Conditions
Prognostic biomarkers are measurable characteristics that indicate the likely course of a disease in an untreated individual. In chronic respiratory diseases for which Bedoradrine was developed, several such markers have been identified to predict disease progression, severity, and risk of exacerbations.
A number of biomarkers have been associated with prognosis in COPD. For instance, elevated levels of systemic inflammatory markers such as C-reactive protein (CRP), fibrinogen, and white blood cell count are linked to an increased risk of acute exacerbations (AECOPDs) and mortality. Pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8) are also expressed at higher levels in the airway tissue of COPD patients and have demonstrated potential as prognostic biomarkers. In patients with stable COPD, a panel including adrenomedullin (B612762) (ADM), arginine vasopressin (AVP), and atrial natriuretic peptide (ANP) has been shown to predict mortality risk, independent of clinical parameters like the BODE index.
For asthma, the presence of eosinophilic inflammation is a key prognostic indicator. Blood eosinophil counts are considered a suitable biomarker as they are inexpensive to measure and widely available. Higher blood eosinophil counts have been shown to correlate with symptom scores and inversely with FEV1. Other biomarkers such as soluble Receptor for Advanced Glycation End products (sRAGE) and Surfactant Protein D (SP-D), which are indicative of lung epithelial injury, are elevated in patients with severe respiratory conditions like Acute Respiratory Distress Syndrome (ARDS) and are associated with increased injury severity and mortality. The use of a panel of biomarkers, rather than a single marker, is often advocated to better capture the complex and heterogeneous nature of these diseases.
| Biomarker | Biological Significance | Prognostic Value in Respiratory Conditions |
|---|---|---|
| C-Reactive Protein (CRP) | Acute-phase reactant, marker of systemic inflammation. | Elevated levels predict risk of exacerbations and mortality in COPD. |
| Blood Eosinophils | A type of white blood cell involved in allergic and inflammatory responses. | Higher counts are associated with increased exacerbation risk in COPD and define specific asthma phenotypes. |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine. | Associated with increased mortality in ARDS and has prognostic potential in COPD. |
| Surfactant Protein D (SP-D) | Protein involved in innate immunity in the lung; marker of lung epithelial injury. | Elevated plasma levels are associated with ARDS and can be indicative of lung pathology in COPD. |
| sRAGE | Soluble Receptor for Advanced Glycation End products; marker of alveolar epithelial injury. | High plasma levels are associated with increased lung injury severity and mortality in ARDS. |
Theragnostic Biomarkers for this compound Response
Theragnostic biomarkers serve a dual purpose: they can help diagnose a condition and also predict or monitor the response to a specific therapy. While no biomarkers have been specifically qualified for this compound, research into its drug class (beta-2 agonists) provides insights into potential candidates. The ideal theragnostic biomarker for this compound would identify patients whose bronchoconstriction is most amenable to beta-2 adrenergic receptor agonism and would change in response to effective treatment.
Beta-2 agonists exert anti-inflammatory effects in addition to their primary bronchodilator function. These effects can lead to changes in the levels of certain biomarkers. For example, studies have examined the effect of combination therapies that include long-acting beta-2 agonists (LABAs) on systemic inflammatory markers. In one trial involving COPD patients, treatment with a combination of fluticasone (B1203827) (an inhaled corticosteroid) and salmeterol (B1361061) (a LABA) was associated with reduced serum levels of SP-D. This suggests that SP-D could potentially serve as a biomarker to monitor the pharmacological effect of a treatment regimen that includes a beta-2 agonist like this compound. Similarly, withdrawal of inhaled corticosteroids and LABAs has been shown to increase serum SP-D levels.
Further research would be required to validate whether changes in markers like SP-D or CRP directly correlate with the clinical efficacy of this compound, particularly its effects on bronchodilation and symptom improvement, such as dyspnea scores, which were shown to improve with this compound treatment. Establishing such a link is a critical step in qualifying a biomarker for theragnostic use.
Biomarkers for Asthma Endotype-Specific Treatment
Asthma is now understood as a heterogeneous condition comprising different endotypes, which are defined by distinct underlying pathophysiological mechanisms. The most established bifurcation is between Type 2 (T2-high) and non-Type 2 (T2-low) asthma. This classification has profound implications for treatment strategies, including those incorporating beta-2 agonists like this compound.
T2-high asthma is characterized by inflammatory pathways driven by T2 cytokines, such as IL-4, IL-5, and IL-13. Several biomarkers are used to identify this endotype:
Blood and Sputum Eosinophils: Elevated eosinophil counts are a hallmark of T2 inflammation.
Fractional Exhaled Nitric Oxide (FeNO): FeNO is a widely used marker of eosinophilic airway inflammation and is associated with T2-high asthma.
Serum Immunoglobulin E (IgE): High levels of total and allergen-specific IgE are characteristic of atopic, T2-high asthma.
Serum Periostin: This matricellular protein, induced by IL-13, is considered a biomarker of T2-mediated inflammation and airway remodeling.
Conversely, T2-low asthma lacks the features of T2 inflammation and may be characterized by neutrophilic or pauci-granulocytic inflammation. Biomarkers for T2-low asthma are less defined, but research is exploring markers of neutrophilic inflammation such as IL-8, myeloperoxidase (MPO), and neutrophil elastase (NE).
The identification of these endotypes is critical for personalizing asthma management. While beta-2 agonists are used across different asthma types for symptom relief, their combination with other controllers (like inhaled corticosteroids) is often guided by the patient's endotype. For instance, patients with T2-high asthma are more likely to respond to inhaled corticosteroids and targeted biologic therapies. Clinical trials for new asthma therapies, including those for
Future Directions and Research Gaps for Bedoradrine
Optimization of Clinical Trial Endpoints and Study Designs
The path forward for Bedoradrine's clinical development necessitates a refinement of trial methodologies to conclusively demonstrate its benefit-risk profile. medicinova.com This involves moving beyond traditional markers to endpoints that reflect tangible patient outcomes.
Future pivotal trials for this compound should prioritize clinical outcomes that are directly meaningful to patients and healthcare systems. Following an End-of-Phase 2 meeting with the U.S. Food and Drug Administration (FDA), the agency identified the risk/benefit profile of this compound as a key focus for subsequent development. medicinova.com The FDA specifically advised that a clinical outcome, such as a reduction in hospitalizations, would be a necessary primary endpoint for a pivotal trial. medicinova.comannualreports.com
In addition to hospitalization rates, future clinical studies should incorporate a broader range of exacerbation-related variables as outcome measures. nih.govresearchgate.net While a Phase II trial in patients with acute asthma exacerbations did not find a significant improvement in the primary endpoint of Forced Expiratory Volume in 1 second (%FEV1) at 3 hours, it did show that this compound was associated with significantly improved dyspnea scores compared to placebo. nih.gov
This finding suggests that traditional spirometric measures alone may not fully capture the clinical benefit of this compound. Future study designs should therefore include and potentially elevate the importance of patient-reported outcomes and other markers of exacerbation severity. nih.govnih.gov Assessing a comprehensive set of variables related to the patient's experience of an exacerbation can provide a more holistic view of the drug's efficacy.
Focus on Clinically Relevant Outcomes (e.g., Hospitalization Reduction)
Exploration of this compound in New Formulations or Delivery Methods
Currently, this compound has been primarily investigated for intravenous administration, which is suitable for acute care settings like emergency departments for severe asthma attacks or COPD exacerbations. nih.govwikipedia.org However, a significant research gap and opportunity lies in the exploration of new formulations and drug delivery systems. scienceopen.com Novel drug delivery systems (NDDS) offer the potential to enhance the therapeutic profile of drugs by improving bioavailability, providing sustained release, and targeting specific tissues, which can lead to improved efficacy and reduced side effects. scienceopen.comnih.gov
Future research could investigate the development of this compound in formulations such as:
Nanoparticle-based carriers: Systems like liposomes, polymeric micelles, or other nanoparticles could be used to encapsulate this compound. nih.govnih.gov Such nanoformulations can improve a drug's stability and solubility, and potentially allow for targeted delivery to the lungs. nih.gov
Inhaled Formulations: Developing an inhaled version of this compound, perhaps as an ultra-long-acting β2-agonist (ultra-LABA), could expand its use beyond the acute setting to maintenance therapy for asthma or COPD. nih.gov This would require significant formulation development to ensure appropriate particle size, deposition, and absorption in the airways.
Controlled-Release Systems: An implantable or transdermal controlled-release system could provide sustained, steady-state concentrations of this compound, which might be beneficial in specific clinical scenarios, although this would represent a significant departure from its current intended use. nptel.ac.in
Exploring these advanced delivery methods could unlock new therapeutic possibilities for this compound, potentially improving patient convenience and outcomes. scienceopen.com
Development of this compound Analogues and Derivatives
While this compound is a highly selective β2-adrenergic agonist, the development of analogues and derivatives presents an opportunity to further refine its pharmacological profile. nih.gov
A key avenue for future research is the initiation of comprehensive structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. mdpi.com By systematically modifying the this compound molecule, researchers could identify the key structural motifs responsible for its high selectivity and potency. For beta-adrenergic agonists, the nature of the substituents on the phenyl ring is often a primary determinant of their intrinsic activity and redox properties, which can influence receptor activation. nih.gov
The goal of these SAR studies would be to design new analogues with even greater selectivity for the β2-adrenergic receptor, potentially minimizing off-target effects, particularly cardiovascular effects that can be associated with beta-agonist therapy. nih.govnih.gov Computational methods, such as Quantitative Structure-Property Relationship (QSPR) analysis, could be employed to predict the properties of novel analogues, thereby streamlining the design and synthesis process. patsnap.com
The development of this compound is part of a broader effort to create improved beta-adrenergic receptor agonists. nih.gov There is an ongoing need for new long-acting beta-agonists (LABAs), often termed ultra-LABAs, that offer advantages over existing therapies, such as a once-daily dosing profile or an improved safety margin. nih.gov
Future research could focus on using this compound as a lead compound for the design of a new generation of β2-agonists. This would involve not only SAR studies but also advanced computational modeling and screening techniques to design molecules with optimized pharmacokinetic and pharmacodynamic properties. patsnap.comresearchgate.net The development of analogues could also be aimed at creating compounds suitable for different delivery routes, such as inhalation, which would align with the exploration of new formulations. nih.gov The ultimate goal is to develop novel agonists that provide superior bronchodilation and anti-inflammatory effects with minimal systemic side effects, addressing the remaining unmet needs in the treatment of asthma and COPD. nih.gov
Investigation of Combination Therapies involving this compound
Synergistic Effects with Muscarinic Receptor Antagonists
The co-administration of a LABA and a long-acting muscarinic antagonist (LAMA) is a cornerstone of therapy for many patients with COPD. fishersci.caprobes-drugs.org This approach targets two key pathways in bronchoconstriction: LABAs stimulate the sympathetic pathway via β2-adrenergic receptors, while LAMAs inhibit the parasympathetic pathway by blocking M3 muscarinic receptors. fishersci.canih.gov This dual mechanism can lead to a greater degree of bronchodilation than either agent alone, an effect described as synergistic. fishersci.cawikipedia.org
There is a strong scientific rationale for investigating the combination of this compound with various LAMAs (e.g., tiotropium, umeclidinium, revefenacin). Research should focus on quantifying the synergistic bronchorelaxant effects in preclinical models, such as isolated human airways, particularly when the drugs are combined at isoeffective concentrations. wikipedia.org Clinical trials would then be needed to confirm these findings in patients, assessing improvements in lung function, symptom scores, and exacerbation rates compared to monotherapy. wikipedia.orgprobes-drugs.org
Table 1: Investigational Approach for this compound and LAMA Combination Therapy
| Research Phase | Objective | Key Parameters to Investigate | Example LAMA Comparators |
|---|---|---|---|
| Preclinical | Establish synergistic effects on airway smooth muscle relaxation. | - Dose-response curves
| - Tiotropium
|
| Clinical (Phase II/III) | Evaluate efficacy and safety of the fixed-dose combination in patients. | - Change in FEV1 (Forced Expiratory Volume in 1 second)
| - Standard-of-care LAMA/LABA combinations |
Novel Dual-Acting Compounds
A logical evolution from combining two separate drugs is the development of single molecules that possess dual pharmacology. In this context, Muscarinic Antagonist-Beta-2 Agonist (MABA) compounds represent a significant area of research. wikipedia.orgwikidata.org These bifunctional molecules incorporate both a muscarinic antagonist and a β2-agonist pharmacophore into one chemical entity. wikipedia.orgwikipedia.org
The potential advantage of a MABA is the guaranteed delivery of both pharmacologies to the same cell and into every region of the lung in a fixed ratio. wikipedia.orgnih.gov While this compound itself is not a MABA, future research could focus on designing MABA compounds that build upon the selective β2-agonist properties characteristic of this compound. The challenge in MABA development is achieving a balanced affinity and potency for both the M3 muscarinic receptor and the β2-adrenergic receptor. nih.govwikidata.org Several MABAs, such as batefenterol (B1667760) and navafenterol, are already in clinical development, providing a roadmap for the investigation of new, potentially this compound-inspired, dual-acting compounds. nih.govwikipedia.orgwikipedia.org
Advanced Receptor Pharmacology Research
Beyond combination strategies, a deeper understanding of the molecular interactions between this compound and the β2-adrenergic receptor could unlock new therapeutic possibilities.
Biased Agonism to Favor Gs Protein Signaling
The β2-adrenergic receptor, like many G protein-coupled receptors (GPCRs), can activate multiple downstream signaling pathways. The primary therapeutic effect of β2-agonists, bronchodilation, is mediated through the Gs protein pathway. wikidata.org However, these receptors also signal through a β-arrestin pathway, which is associated with receptor desensitization and potential tachyphylaxis (loss of drug effect) over time. wikidata.orgmims.com
The concept of "biased agonism" describes the ability of a ligand to preferentially activate one signaling pathway over another. mims.commims.comindiamart.com Future research should investigate the potential for developing biased agonists that are structurally related to this compound. The goal would be to create compounds that are "Gs-biased," potently activating the Gs pathway while minimizing β-arrestin recruitment. wikidata.org Such a molecule could theoretically provide sustained bronchodilator efficacy with a reduced risk of the tolerance that can develop with long-term use of conventional β2-agonists. wikidata.org This represents a frontier in GPCR drug discovery, moving beyond simple agonism to a more nuanced modulation of receptor signaling. mims.com
Pharmacogenomics and Individualized this compound Therapy
It is well-established that an individual's genetic makeup can influence their response to medications, a field of study known as pharmacogenomics. tandfonline.com The response to bronchodilators is known to be heritable. mims.com Genetic variations (polymorphisms) in several genes have been associated with variable responses to β2-agonists. mims.comnih.gov
The most studied of these is the gene ADRB2, which encodes the β2-adrenergic receptor itself. mims.comnih.gov Specific polymorphisms in ADRB2, such as Arg16Gly (rs1042713) and Gln27Glu (rs1042714), have been linked to differences in bronchodilator response in some patient populations, although findings can be variable across different cohorts. mims.comnih.gov Other genes implicated in bronchodilator response include ARG1, CRHR2, and SPATS2L. mims.commims.com
A critical research gap is the lack of pharmacogenomic data specific to this compound. Future studies should aim to:
Identify common genetic variants in the ADRB2 gene and other relevant genes in target patient populations.
Correlate these genetic variants with clinical outcomes in patients treated with this compound, such as changes in FEV1 and symptom improvement.
Develop a "polygenic risk score" that could help predict an individual's likely response to this compound. mims.com
This line of inquiry could pave the way for personalized medicine, where treatment with this compound could be tailored to a patient's unique genetic profile, maximizing efficacy and minimizing non-response. nih.govnih.gov
Table 2: Key Genes for Pharmacogenomic Investigation of this compound Therapy
| Gene | Encoded Protein | Potential Relevance to this compound Response | Reference |
|---|---|---|---|
| ADRB2 | Beta-2 Adrenergic Receptor | Direct target of this compound; polymorphisms may alter binding affinity and signaling. | mims.comnih.gov |
| ARG1 | Arginase 1 | Involved in airway hyperresponsiveness; polymorphisms linked to lower bronchodilator response. | mims.com |
| CRHR2 | Corticotropin Releasing Hormone Receptor 2 | Associated with bronchodilator response in genome-wide association studies. | mims.com |
| SPATS2L | Spermatogenesis Associated Serine Rich 2 Like | Associated with bronchodilator response, with potential age-related effects. | mims.com |
Real-World Evidence Studies and Post-Marketing Surveillance Needs
Given that the investigational drug this compound has not been marketed, a discussion of real-world evidence and post-marketing surveillance is prospective, outlining the necessary research required should it achieve regulatory approval. uni.lu Clinical trials for this compound have been conducted in controlled settings with specific patient populations. genome.jpnih.gov The transition from this controlled environment to broader clinical use necessitates a robust framework for gathering data on its performance and safety in a diverse, real-world patient population.
Real-World Evidence (RWE) Requirements
Real-world evidence (RWE) is clinical evidence derived from the analysis of real-world data (RWD), which is collected outside the context of conventional clinical trials. drugbank.com For this compound, RWE studies would be crucial for several reasons. The existing Phase II trials, while providing initial data, involved carefully selected patients. RWE would be essential to understand the effectiveness of this compound in patient populations typically underrepresented or excluded from clinical trials, such as those with multiple comorbidities or those at the extremes of age.
Key questions that RWE studies would need to address include:
Long-term Effectiveness: Clinical trials have assessed this compound's effects over short durations, such as a few hours. nih.gov RWE would provide insight into its long-term effectiveness and how it integrates into the management of chronic conditions like asthma and COPD.
Effectiveness in Diverse Populations: Data would be needed on its performance across a wide spectrum of patients encountered in routine clinical practice.
Dyspnea vs. Lung Function: A notable finding from a Phase II study was that while this compound did not significantly improve the primary outcome of FEV1 at 3 hours, it did lead to significant improvements in dyspnea scores. nih.gov RWE could help to further explore this discrepancy and understand the clinical relevance of symptomatic improvement in the absence of significant changes in objective lung function measurements in a broader patient set.
Post-Marketing Surveillance (PMS) Needs
Post-marketing surveillance is the practice of monitoring a drug's safety after it has been released to the market and is a critical component of pharmacovigilance. Because pre-approval trials are limited in size and duration, they may not detect rare or long-term adverse effects. A comprehensive PMS program would be indispensable for ensuring the long-term safety of this compound.
The primary objectives of a PMS program for this compound would include:
Monitoring Known Risks: The safety profile of this compound in clinical trials was reported to be consistent with the known mechanism of action of β-adrenergic agonists, which includes cardiovascular and metabolic effects. nih.gov PMS would be vital for monitoring the incidence and severity of these effects in a much larger and more varied patient population over extended periods.
Detecting New Safety Signals: PMS systems, such as spontaneous reporting databases and electronic health record analysis, are designed to identify rare or previously unrecognized adverse drug reactions that may only become apparent with widespread use.
Comparative Safety: Evaluating the safety profile of this compound in comparison to other established bronchodilators used in similar indications would be a critical component of post-marketing assessment.
Comparative Effectiveness Research (CER)
To fully establish its place in therapy, this compound would require comparative effectiveness research (CER). CER generates and synthesizes evidence that compares the benefits and harms of alternative methods to prevent, diagnose, treat, and monitor clinical conditions. Such research would be designed to inform healthcare decisions by providing direct comparisons against current standard-of-care treatments for conditions like acute asthma exacerbations. This would help clinicians and patients understand the relative advantages and disadvantages of this compound compared to existing therapeutic options.
Q & A
What are the key structural features of Bedoradrine that influence its pharmacological activity, and how can they be experimentally validated?
Basic Research Question
this compound’s molecular structure includes a benzene ring, three hydroxyl (-OH) groups, and an amino (-NH₂) group, which may contribute to its receptor-binding affinity and metabolic stability . To validate these features, researchers should employ:
- Nuclear Magnetic Resonance (NMR) for atomic-level structural confirmation.
- X-ray crystallography to resolve 3D conformations and intermolecular interactions.
- Mass spectrometry to verify molecular weight and fragmentation patterns.
- Computational docking studies to predict binding modes with target receptors (e.g., G protein-coupled receptors implicated in respiratory diseases) .
How does this compound interact with its primary pharmacological targets at the molecular level, and what experimental designs are optimal for elucidating these mechanisms?
Basic Research Question
this compound’s mechanism likely involves modulation of adrenergic or muscarinic receptors due to structural similarities to known bronchodilators . Methodological approaches include:
- In vitro receptor-binding assays using radiolabeled ligands to quantify affinity (Kd) and selectivity.
- Cell-based cAMP or calcium flux assays to assess downstream signaling.
- Knockout/knockdown models (e.g., CRISPR/Cas9) to confirm target specificity.
- Molecular dynamics simulations to study conformational changes upon binding .
What experimental strategies are recommended for optimizing this compound’s synthetic pathway to improve yield and purity in preclinical studies?
Advanced Research Question
To enhance synthesis efficiency:
- Design of Experiments (DoE) can systematically vary reaction parameters (temperature, catalyst, solvent) to identify optimal conditions.
- High-performance liquid chromatography (HPLC) and gas chromatography (GC) monitor purity and intermediate formation.
- Green chemistry principles (e.g., solvent substitution) reduce waste and improve scalability.
- Process analytical technology (PAT) enables real-time monitoring of critical quality attributes (CQAs) .
Note: Reproducibility requires detailed documentation of reaction conditions and characterization data for all intermediates .
How can researchers systematically address contradictions in reported efficacy data for this compound across different preclinical models?
Advanced Research Question
Conflicting efficacy data may arise from model-specific variables (e.g., species differences, dosing regimens). Resolution strategies include:
- Meta-analysis of existing studies to identify confounding factors (e.g., pharmacokinetic variability, assay sensitivity).
- Dose-response studies across multiple models (e.g., murine vs. primate) to establish therapeutic windows.
- Biomarker validation (e.g., bronchoalveolar lavage cytokine levels) to correlate in vivo outcomes with molecular effects.
- Blinded, multicenter replication studies to minimize bias .
What statistical and computational tools are most effective for analyzing this compound’s dose-dependent toxicity in long-term studies?
Advanced Research Question
For toxicity analysis:
- Non-linear regression models (e.g., Hill equation) quantify dose-response relationships.
- Survival analysis (Kaplan-Meier curves, Cox proportional hazards) evaluates time-dependent effects.
- Toxicogenomics platforms (e.g., RNA-seq) identify gene expression changes linked to adverse outcomes.
- Physiologically based pharmacokinetic (PBPK) modeling predicts organ-specific exposure and toxicity thresholds .
How can researchers ensure methodological rigor when designing studies to compare this compound with structurally analogous compounds (e.g., Abediterol)?
Advanced Research Question
Comparative studies require:
- Matched experimental conditions (e.g., identical cell lines, animal strains, assay protocols).
- Blinded randomization to eliminate selection bias.
- Multivariate analysis (e.g., MANOVA) to account for interdependent variables (potency, selectivity, metabolic stability).
- Structure-activity relationship (SAR) modeling to isolate structural determinants of efficacy .
Key Considerations for Research Design
- Reproducibility: Document all experimental protocols and raw data in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards) .
- Ethical Compliance: Obtain institutional approvals for in vivo studies and adhere to open-access data-sharing principles where applicable .
- Data Transparency: Use repositories like Figshare or Zenodo to publish supplementary datasets, spectra, and computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
